molecular formula C17H24N2O2S B299681 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide

4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide

Cat. No. B299681
M. Wt: 320.5 g/mol
InChI Key: VXWKOMIBRFHDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell signaling pathways.

Mechanism of Action

4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This results in the inhibition of cell signaling pathways that are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the activation and proliferation of immune cells such as B cells, T cells, and natural killer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide is its high selectivity for its target enzymes, which reduces the risk of off-target effects. However, its potency may also make it difficult to achieve therapeutic doses without causing toxicity. Additionally, its efficacy may be limited by the development of drug resistance in cancer cells.

Future Directions

Future research on 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide could focus on its potential as a combination therapy with other drugs, as well as its use in the treatment of specific types of cancer and autoimmune diseases. Further studies could also investigate the mechanisms of drug resistance and ways to overcome it. Additionally, the development of more potent and selective protein kinase inhibitors could lead to the discovery of even more effective treatments for these diseases.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,5-dimethyl-1H-pyrrole-2-carbaldehyde to form an intermediate product. This is then reacted with methylamine to form the final product, 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide. The synthesis process has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide has been the subject of extensive scientific research, with studies investigating its potential as a treatment for various types of cancer and autoimmune diseases. It has been shown to have potent inhibitory activity against several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and survival.

properties

Product Name

4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

4-tert-butyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-13-6-9-15(19(13)5)12-18-22(20,21)16-10-7-14(8-11-16)17(2,3)4/h6-11,18H,12H2,1-5H3

InChI Key

VXWKOMIBRFHDJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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